![molecular formula C16H22N2O2 B7465720 N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide is a chemical compound that belongs to the class of amide compounds. It is commonly referred to as MPCCA, and it is a synthetic compound that is used in scientific research. MPCCA has been found to have potential therapeutic benefits in the treatment of various health conditions.
作用机制
The mechanism of action of MPCCA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain. Specifically, MPCCA has been found to interact with the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. MPCCA has also been shown to interact with the cannabinoid system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MPCCA has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. MPCCA has also been found to reduce the levels of certain inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, MPCCA has been shown to increase the levels of certain neurotrophic factors, which can promote the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using MPCCA in lab experiments is its potential therapeutic benefits. MPCCA has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which can be useful in the study of various health conditions. Additionally, MPCCA is a synthetic compound, which means that it can be easily synthesized and purified for use in lab experiments.
One limitation of using MPCCA in lab experiments is its complexity. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry. Additionally, MPCCA has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of MPCCA. One direction is the investigation of its potential therapeutic benefits in the treatment of various health conditions. Another direction is the study of its mechanism of action, which could lead to the development of new drugs that target the same pathways. Additionally, the development of new synthesis methods for MPCCA could lead to improvements in its purity and yield. Finally, the study of the long-term effects of MPCCA could provide valuable insights into its safety and efficacy.
合成方法
The synthesis of MPCCA involves a series of chemical reactions. The starting material for the synthesis is 3-methylpiperidine-1-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(aminomethyl)benzoic acid to form the amide compound MPCCA. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry.
科学研究应用
MPCCA has been used in scientific research to investigate its potential therapeutic benefits. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MPCCA has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, MPCCA has been used as a tool in the study of the structure and function of proteins.
属性
IUPAC Name |
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-3-9-18(11-12)16(20)15-7-5-14(6-8-15)10-17-13(2)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFYDBYVWSKOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
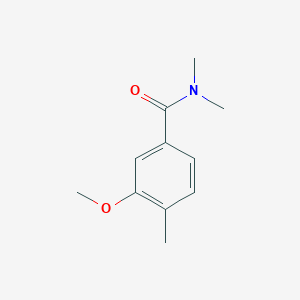
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
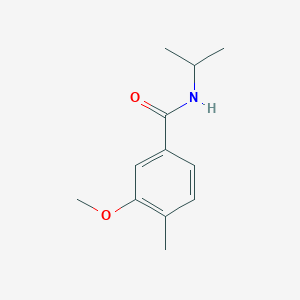
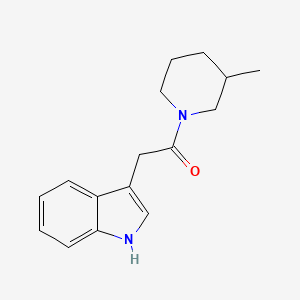
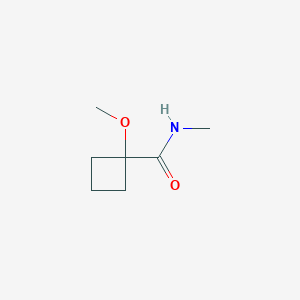
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

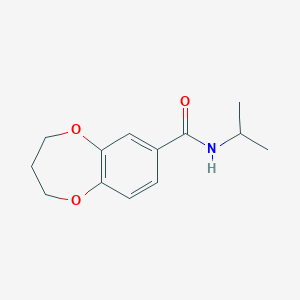
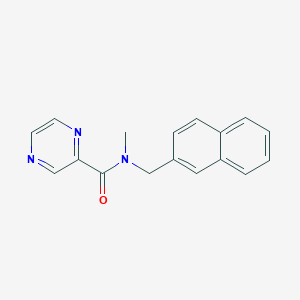
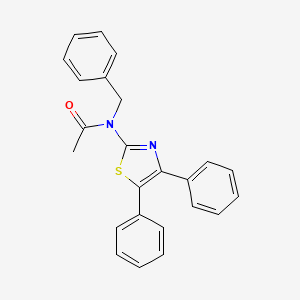
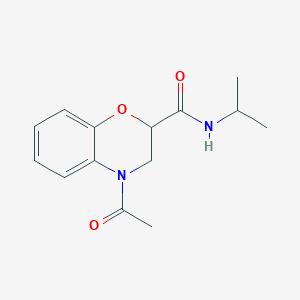
![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)
